N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
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Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a major urinary metabolite in humans when exposed to the potential carcinogen 1,3-butadiene .
Synthesis Analysis
A novel, stereoselective synthesis of this cysteine–butadiene metabolite has been developed that is suitable for the production of either diastereomer for use in occupational exposure analysis . The core structure is obtained by coupling L-Cysteine and 4-bromo-1-butene via an S N 2 reaction .Molecular Structure Analysis
The molecular formula of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is C9H17NO5S . It has an average mass of 251.300 Da and a monoisotopic mass of 251.082748 Da .Physical And Chemical Properties Analysis
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 573.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.7±6.0 kJ/mol . It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds . Its polar surface area is 132 Å2 .Scientific Research Applications
Biomarker for Environmental Exposure
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine: serves as a specific biomarker for assessing individual exposure to environmental pollutants, particularly acrylonitrile and 1,3-butadiene . These compounds are widespread industrial chemicals and are present in tobacco smoke, factory fumes, and exhaust emissions. The ability to measure this compound in human urine allows for the monitoring of background exposure levels in the general population, which is crucial for environmental health studies.
Occupational Health Monitoring
In occupational settings, the quantification of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine in urine can be used to monitor workers’ exposure to acrylonitrile and 1,3-butadiene . This is particularly important in industries where these chemicals are produced or used, as both have been classified as human carcinogens. Regular monitoring helps in implementing safety measures and reducing health risks associated with long-term exposure.
Toxicological Research
This compound is also valuable in toxicological research, where it aids in understanding the metabolic pathways of acrylonitrile and 1,3-butadiene in the human body . By studying its formation and excretion, researchers can gain insights into the body’s defense mechanisms against these toxins, such as the role of epoxide hydrolase and glutathione-S-transferase enzymes.
Development of Analytical Methods
The need to accurately measure N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine has led to advancements in analytical chemistry . Techniques such as column-switching liquid chromatography-tandem mass spectrometry have been developed and refined to detect and quantify this compound, showcasing the compound’s role in driving innovation in analytical methodologies.
properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJNEDFZFZCLSX-MQWKRIRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(CO)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932439 |
Source
|
Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | |
CAS RN |
144889-50-9 |
Source
|
Record name | L-Cysteine, N-acetyl-S-(3,4-dihydroxybutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(3,4-Dihydroxybutyl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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